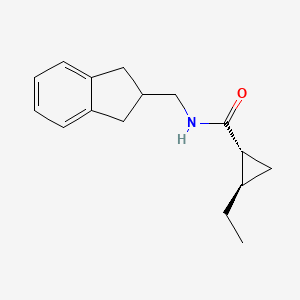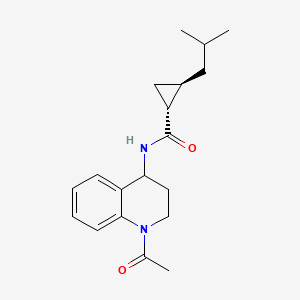![molecular formula C12H19N3O B7336691 N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine](/img/structure/B7336691.png)
N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine, commonly known as "compound X," is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of compound X is not fully understood; however, it is believed to inhibit the activity of protein kinases and phosphodiesterases by binding to their active sites. This, in turn, leads to the modulation of various cellular pathways and processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that compound X exhibits potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various inflammatory and cancerous conditions. Additionally, compound X has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its high potency and selectivity towards its targets. This allows for more accurate and reliable results. However, one of the limitations of using compound X is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research and development of compound X. One potential direction is to further explore its anti-inflammatory and anti-tumor properties and develop it as a potential treatment for various inflammatory and cancerous conditions. Additionally, further research can be conducted to explore its potential applications in the treatment of neurodegenerative diseases. Furthermore, the synthesis method of compound X can be optimized to increase its yield and reduce the cost of production.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chloro-2,6-dimethylpyrimidine with sodium hydride to form the corresponding pyrimidine anion. The anion is then reacted with (R)-2-(bromomethyl)oxirane to form the desired compound X.
Scientific Research Applications
Compound X has been shown to exhibit potent inhibitory activity against various targets, such as protein kinases and phosphodiesterases, which are involved in many cellular processes. This makes it a promising candidate for drug discovery and development. Additionally, compound X has been shown to exhibit anti-inflammatory and anti-tumor properties, further increasing its potential applications in the field of medicine.
Properties
IUPAC Name |
N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)12-13-6-5-11(15-12)14-8-10-4-3-7-16-10/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,13,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYIEXMYDVQBCW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC=CC(=N1)NC[C@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7336610.png)
![N,N-diethyl-4-[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]piperazine-1-carboxamide](/img/structure/B7336617.png)
![(3S)-1-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-fluoropyrrolidine](/img/structure/B7336630.png)
![[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B7336634.png)
![(3aR,6aR)-1-methyl-5-[(E)-2-methyl-3-phenylprop-2-enyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336642.png)
![(1R,2R)-2-(3-methoxyphenyl)-N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7336649.png)

![N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7336659.png)
![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
![3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide](/img/structure/B7336680.png)
![N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B7336695.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7336711.png)
![1-methyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]tetrazole](/img/structure/B7336715.png)
